molecular formula C21H26N4O2 B12784758 8-(N-(t-Butylcarbonyl)aminomethyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-81-0

8-(N-(t-Butylcarbonyl)aminomethyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12784758
CAS No.: 133626-81-0
M. Wt: 366.5 g/mol
InChI Key: FFLOBJBVPWJYSC-UHFFFAOYSA-N
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Description

8-(N-(t-Butylcarbonyl)aminomethyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(N-(t-Butylcarbonyl)aminomethyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrido[2,3-b][1,5]benzodiazepine core: This is achieved through a series of cyclization reactions.

    Introduction of the N11-ethyl and N6-methyl groups: These groups are introduced via alkylation reactions.

    Attachment of the N-(t-Butylcarbonyl)aminomethyl group: This step involves the use of protecting groups and subsequent deprotection to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(N-(t-Butylcarbonyl)aminomethyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other functional groups.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of benzodiazepines on biological systems.

    Medicine: It has potential as a therapeutic agent for the treatment of anxiety, insomnia, and other conditions.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(N-(t-Butylcarbonyl)aminomethyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the brain. This interaction enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. The compound may also interact with other molecular targets and pathways, contributing to its overall effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its use in the treatment of anxiety and insomnia.

    Alprazolam: Commonly used for the treatment of panic disorders and anxiety.

Uniqueness

8-(N-(t-Butylcarbonyl)aminomethyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. These differences could potentially lead to variations in efficacy, duration of action, and side effect profiles.

Properties

CAS No.

133626-81-0

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[(11-ethyl-6-methyl-5-oxopyrido[3,2-c][1,5]benzodiazepin-8-yl)methyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C21H26N4O2/c1-6-25-16-10-9-14(13-23-20(27)21(2,3)4)12-17(16)24(5)19(26)15-8-7-11-22-18(15)25/h7-12H,6,13H2,1-5H3,(H,23,27)

InChI Key

FFLOBJBVPWJYSC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC(=O)C(C)(C)C)N(C(=O)C3=C1N=CC=C3)C

Origin of Product

United States

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